molecular formula C18H14F2N2O3S B11340460 N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Katalognummer: B11340460
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: WAIMCEPGDJETPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoromethylsulfanyl group, a methoxyphenyl group, and an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Difluoromethylsulfanyl Group: This step often involves the use of difluoromethylthiolating agents, such as difluoromethylthiol chloride, under controlled conditions.

    Attachment of the Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired carboxamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to ring-opening or amine formation.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, nitriles, and organometallic compounds (e.g., Grignard reagents) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced oxazole derivatives.

    Substitution: Functionalized aromatic compounds with various substituents.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or bioactivity. It could also serve as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluoromethylsulfanyl group and the oxazole ring are likely critical for its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • N-{4-[(Difluormethyl)sulfanyl]phenyl}-2-phenylacetamid
  • N-{4-[(Difluormethyl)sulfanyl]phenyl}-2-(4-formyl-2-methoxyphenoxy)acetamid
  • N-{4-[(Difluormethyl)sulfanyl]phenyl}-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich N-{4-[(Difluormethyl)sulfanyl]phenyl}-5-(4-methoxyphenyl)-1,2-oxazol-3-carboxamid durch seine einzigartige Kombination funktioneller Gruppen aus. Das Vorhandensein sowohl der Difluormethylsulfanyl-Gruppe als auch des Oxazol-Rings verleiht ihm unterschiedliche chemische und biologische Eigenschaften, die möglicherweise zu einzigartigen Anwendungen in verschiedenen Bereichen führen.

Diese detaillierte Übersicht hebt die Bedeutung und Vielseitigkeit von N-{4-[(Difluormethyl)sulfanyl]phenyl}-5-(4-methoxyphenyl)-1,2-oxazol-3-carboxamid in der wissenschaftlichen Forschung und industriellen Anwendung hervor.

Eigenschaften

Molekularformel

C18H14F2N2O3S

Molekulargewicht

376.4 g/mol

IUPAC-Name

N-[4-(difluoromethylsulfanyl)phenyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H14F2N2O3S/c1-24-13-6-2-11(3-7-13)16-10-15(22-25-16)17(23)21-12-4-8-14(9-5-12)26-18(19)20/h2-10,18H,1H3,(H,21,23)

InChI-Schlüssel

WAIMCEPGDJETPW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)SC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.